5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butoxyphenyl group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-butoxybenzoic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Reduction: 5-(4-Butoxyphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the substituent used.
Scientific Research Applications
5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-(4-Propoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
5-(4-Butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. The butoxy group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-12-24-16-10-6-14(7-11-16)18-19-17(20-25-18)13-4-8-15(9-5-13)21(22)23/h4-11H,2-3,12H2,1H3 |
InChI Key |
ZAMHDXUEOFCUNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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